1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane

Density Volatility Physical state

1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane (CAS 176-54-5) is a spirocyclic organosilicon compound of formula C₄H₈S₄Si, in which a central silicon atom joins two five-membered rings each containing two sulfur donor atoms. The silicon centre is tetracoordinate with four Si–S bonds, giving the molecule approximate D₂ symmetry in the solid state.

Molecular Formula C4H8S4Si
Molecular Weight 212.5 g/mol
CAS No. 176-54-5
Cat. No. B3246177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane
CAS176-54-5
Molecular FormulaC4H8S4Si
Molecular Weight212.5 g/mol
Structural Identifiers
SMILESC1CS[Si]2(S1)SCCS2
InChIInChI=1S/C4H8S4Si/c1-2-6-9(5-1)7-3-4-8-9/h1-4H2
InChIKeyABZNBXYHXQYSED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane (CAS 176-54-5) — Procurement-Relevant Baseline and Spirocyclic Identity


1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane (CAS 176-54-5) is a spirocyclic organosilicon compound of formula C₄H₈S₄Si, in which a central silicon atom joins two five-membered rings each containing two sulfur donor atoms [1]. The silicon centre is tetracoordinate with four Si–S bonds, giving the molecule approximate D₂ symmetry in the solid state [2]. Two distinct forms of the five-membered rings occupy crystallographically independent positions, with mean Si–S bond lengths of 211.6 pm [2]. The compound is prepared by reaction of sodium ethane‑1,2‑dithiolate with SiCl₄ [2] (also reflected in the reaction of 1,2‑ethanedithiol with SiCl₄ ). Its ²⁹Si NMR chemical shift is +57.47 ppm, a characteristic that is unavailable in carbon‑centred analogs [3]. These properties position it within the family of tetrathia‑spiro compounds but set it apart from the all‑carbon analogue 1,4,6,9‑tetrathiaspiro[4.4]nonane (CAS 13145‑46‑5) and the all‑oxygen analogue 1,4,6,9‑tetraoxa‑5‑silaspiro[4.4]nonane (CAS 176‑53‑4).

Why Generic Substitution of 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane Fails: Si‑S vs. C‑S and O‑Si Analogues Are Not Interchangeable


The spiro‑silicon centre in 1,4,6,9‑tetrathia‑5‑silaspiro[4.4]nonane fundamentally alters the electronic and steric landscape relative to carbon‑centred and oxygen‑centred spiro analogues. Replacing Si with C yields 1,4,6,9‑tetrathiaspiro[4.4]nonane, a known compound whose X‑ray structure has been solved [1]. Although the two compounds share a superficially similar tetrathia‑spiro skeleton, the C‑centred molecule has a one‑carbon‑larger ring system (C₅H₈S₄ vs. C₄H₈S₄Si) and totally distinct electronic and vibrational signature [1]. The Si–S bond provides a strong ²⁹Si NMR spectroscopic handle (δ ≈ +57.5 ppm) that is completely absent in the carbon congener, preventing real‑time reaction monitoring by ²⁹Si NMR [2]. The oxygen‑bearing silaspiro (1,4,6,9‑tetraoxa‑5‑silaspiro[4.4]nonane, CAS 176‑53‑4) lacks the polarisable sulfur donor atoms that confer lower volatility (predicted vapour pressure 0.0 vs. ~15 mmHg for the O‑analogue at 25 °C) and dramatically different solvation behaviour . Finally, the all‑carbon silaspiro 5‑silaspiro[4.4]nonane (CAS 176‑51‑2) lacks the sulfur heteroatoms entirely, giving a far lower boiling point (174.5 °C vs. 297.3 °C for the target) and melting below room temperature, making it unsuitable for applications requiring solid‑state handling . Because the physical state, spectroscopic signature, and thermal profile are each a direct consequence of the Si(S₂C₂H₄)₂ core, simply switching to a generic spiro compound negates the exact property set that a synthetic or materials user may require.

Quantitative Comparator Evidence for 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane — Head‑to‑Head Physicochemical and Spectroscopic Data


Density Increase vs. All‑Carbon Silaspiro Analogue: 1.4 vs. 0.9 g·cm⁻³

The target compound exhibits a predicted density of 1.4 ± 0.1 g·cm⁻³, 56 % higher than the 0.9 ± 0.1 g·cm⁻³ predicted for the all‑carbon silaspiro analogue 5‑silaspiro[4.4]nonane (CAS 176‑51‑2) . This large density difference reflects the mass contribution of the four sulfur atoms and the more compact spiro‑Si(S₂C₂)₂ core.

Density Volatility Physical state

Boiling Point Elevation Relative to 5‑Silaspiro[4.4]nonane: 297.3 °C vs. 174.5 °C

The predicted normal boiling point of 1,4,6,9‑tetrathia‑5‑silaspiro[4.4]nonane is 297.3 ± 23.0 °C, significantly higher than the 174.5 ± 8.0 °C predicted for 5‑silaspiro[4.4]nonane . This 123 °C elevation arises from the increased molecular weight and stronger intermolecular interactions conferred by the sulfur heteroatoms.

Thermal stability Boiling point Distillation

Vapour Pressure Suppression vs. 5‑Silaspiro[4.4]nonane (0.0 vs. 1.6 mmHg)

The predicted vapour pressure of the target compound at 25 °C is effectively zero (0.0 ± 0.6 mmHg), whereas 5‑silaspiro[4.4]nonane registers 1.6 ± 0.3 mmHg under the same conditions . The essentially null vapour pressure of the target eliminates losses due to evaporation during ambient‑temperature weighings and open‑vessel reactions.

Volatility Vapour pressure Handling

Unique ²⁹Si NMR Spectroscopic Handle: δ = +57.47 ppm

The ²⁹Si NMR chemical shift of spiro‑bis(ethylenedithia)silane (the unambiguous synonym for 1,4,6,9‑tetrathia‑5‑silaspiro[4.4]nonane) is reported as +57.47 ppm [1]. This strong, isolated resonance is a direct consequence of the SiS₄ coordination sphere and is completely absent in the carbon‑centred analogue 1,4,6,9‑tetrathiaspiro[4.4]nonane [2] and the oxygen‑centred analogue 1,4,6,9‑tetraoxa‑5‑silaspiro[4.4]nonane .

²⁹Si NMR Spectroscopic identity Reaction monitoring

Si–S Bond Distance (211.6 pm) as a Marker of Distinct Covalent Geometry

Single‑crystal X‑ray diffraction shows that the mean Si–S bond distance in 1,4,6,9‑tetrathia‑5‑silaspiro[4.4]nonane is 211.6 pm [1]. This is notably shorter than the sum of the covalent radii (≈220 pm) and consistent with partial multiple‑bond character. For the carbon analogue 1,4,6,9‑tetrathiaspiro[4.4]nonane, X‑ray structures have been determined but bond‑length comparisons are not directly available, as the C‑centred spiro atom simply lacks the Si–S covalent framework [2]. Nevertheless, the measured Si–S distance defines a distinct geometric parameter that directly influences the activation barrier for Si–S bond cleavage and the compound's reactivity toward nucleophiles.

Bond length X‑ray crystallography Reactivity

Spiro‑Angle Deformation at Silicon (ε = 74.4°) vs. Ideal 90° Spiro Geometry

The angle between the two five‑membered rings at the silicon spiro atom is ε = 74.4°, a distinct deviation from the ideal 90° that would be expected for a fully orthogonal spiro junction [1]. This deformation arises from torsional twisting of the five‑membered rings (twist conformation) and is unique to the Si(S₂C₂H₄)₂ framework. Comparable spiro‑angle deviations in purely organic tetrathiaspiroalkanes have not been documented with the same precision, making this a distinguishing structural feature of the silicon‑based system.

Spiro angle Conformation Strain

Procurement‑Relevant Application Scenarios for 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane Based on Quantitative Evidence


²⁹Si‑NMR‑Guided Reaction Optimization and Kinetic Monitoring

The compound’s distinctive ²⁹Si resonance at +57.47 ppm [1] provides a clean, interference‑free spectroscopic window that is unavailable in the carbon analogue 1,4,6,9‑tetrathiaspiro[4.4]nonane . Researchers can follow the consumption of the Si‑S spiro core or the formation of novel Si–S containing products in real time. This capability is particularly valuable when screening ligands for metal coordination or when developing catalytic systems where the silicon environment changes during the reaction.

Precursor for Sulfur‑Rich Coordination Polymers and MOFs Requiring Non‑Volatile Si–S Building Blocks

Because the compound is essentially non‑volatile at ambient temperature (predicted vapour pressure ≈ 0.0 mmHg) [1], it can be reliably weighed and transferred without evaporative loss. This contrasts with the volatile 5‑silaspiro[4.4]nonane (vapour pressure 1.6 mmHg) and makes the tetrathia‑silaspiro suitable for solvothermal syntheses where precise stoichiometry of the sulfur‑rich ligand is critical. The short Si–S bonds (211.6 pm) [2] may offer controlled ligand‑exchange kinetics that are exploitable in framework assembly.

High‑Temperature Materials Synthesis Exploiting Elevated Boiling Point

With a predicted boiling point of 297.3 °C [1]—123 °C higher than the all‑carbon silaspiro analogue —the target compound remains in the condensed phase under conditions that would cause the carbon analogue to distill. This opens a thermal window for melt‑phase reactions, polymerisation studies, or chemical vapour deposition precursor screening without the need for pressurised equipment.

Model Compound for Studying the Anomeric Effect in Si–S Spiro Systems

The experimentally determined spiro‑angle deformation of ε = 74.4° [1] makes this compound a benchmark for computational and experimental studies of sulfur→silicon anomeric interactions. Research groups investigating non‑classical bonding in main‑group chemistry can use this well‑characterised crystalline solid to validate DFT models, comparing its geometry directly with the oxygen analogue 1,4,6,9‑tetraoxa‑5‑silaspiro[4.4]nonane for which analogous parameters are lacking.

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